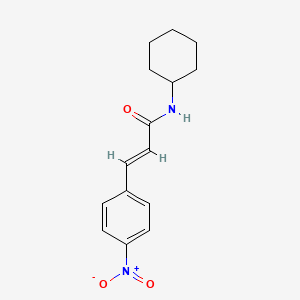
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide, also known as TBNPB, is a chemical compound that belongs to the benzamide family. It is a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. TBNPB has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
作用機序
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide binds to and activates PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, improved glucose uptake, and decreased lipid accumulation. 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide also has anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. It also reduces lipid accumulation in adipose tissue and liver. 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and chemokines. In addition, 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
実験室実験の利点と制限
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide is a potent and selective agonist of PPARγ, making it a valuable tool compound for studying the role of PPARγ in various biological processes. It has been extensively studied and its synthesis has been optimized to improve yield and purity. However, 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide and its potential therapeutic applications. One direction is to investigate the efficacy of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide in human clinical trials for the treatment of metabolic disorders, such as type 2 diabetes and obesity. Another direction is to study the potential of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide as an anticancer agent in human cancer cell lines. Furthermore, the development of novel PPARγ agonists with improved solubility and stability could lead to the discovery of new therapeutic agents for the treatment of metabolic disorders and cancer.
合成法
The synthesis of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide involves the reaction between 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide and thionyl chloride in the presence of pyridine. The resulting product is then purified through column chromatography to obtain pure 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide. The synthesis of 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been optimized to improve its yield and purity, making it a viable compound for scientific research.
科学的研究の応用
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has also been investigated for its potential anti-inflammatory and anticancer properties. In addition, 4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide has been used as a tool compound to study the role of PPARγ in various biological processes.
特性
IUPAC Name |
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-15(6-5-7-16(12)20(22)23)19-17(21)13-8-10-14(11-9-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKKJNVOUBMOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-methyl-3-nitrophenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
![2-{allyl[(2-phenylvinyl)sulfonyl]amino}benzoic acid](/img/structure/B5850758.png)

![N-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5850778.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B5850783.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5850797.png)

![7-[(4-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850831.png)
![1-(4-fluorophenyl)ethanone [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5850832.png)

![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5850837.png)
